molecular formula C12H16N2O B13696520 [6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methyl-3-pyridyl]methanol

[6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methyl-3-pyridyl]methanol

Cat. No.: B13696520
M. Wt: 204.27 g/mol
InChI Key: WWNSUSOKFRVRDU-UHFFFAOYSA-N
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Description

[6-(3-Azabicyclo[310]hexan-3-yl)-2-methyl-3-pyridyl]methanol is a complex organic compound featuring a bicyclic structure

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: [6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methyl-3-pyridyl]methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include triethylamine in dichloromethane, which is used at room temperature for extended periods to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with di-tert-butyl dicarbonate in the presence of triethylamine yields 6-Hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester .

Scientific Research Applications

[6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methyl-3-pyridyl]methanol has a wide range of applications in scientific research. In medicinal chemistry, it serves as a valuable scaffold for the development of new therapeutic agents due to its unique bicyclic structure .

Mechanism of Action

The mechanism of action of [6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methyl-3-pyridyl]methanol involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through modulation of receptor activity and enzyme inhibition .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

[6-(3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpyridin-3-yl]methanol

InChI

InChI=1S/C12H16N2O/c1-8-9(7-15)2-3-12(13-8)14-5-10-4-11(10)6-14/h2-3,10-11,15H,4-7H2,1H3

InChI Key

WWNSUSOKFRVRDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CC3CC3C2)CO

Origin of Product

United States

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